molecular formula C15H13ClN4OS B10991100 3-(2-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

3-(2-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10991100
M. Wt: 332.8 g/mol
InChI Key: ZQHCAOOAOBLPTE-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a thiazolyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzoyl chloride and the pyrazole intermediate.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.

    Coupling of the Thiazole and Pyrazole Rings: The final step involves coupling the thiazole and pyrazole intermediates through an amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
  • 3-(2-bromophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
  • 3-(2-chlorophenyl)-1-methyl-N-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. The thiazole ring contributes to its stability and potential bioactivity.

Properties

Molecular Formula

C15H13ClN4OS

Molecular Weight

332.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H13ClN4OS/c1-9-8-22-15(17-9)18-14(21)13-7-12(19-20(13)2)10-5-3-4-6-11(10)16/h3-8H,1-2H3,(H,17,18,21)

InChI Key

ZQHCAOOAOBLPTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3Cl

Origin of Product

United States

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